1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules that play a role in pain, inflammation, and other physiological processes. Ro 64-6198 has been widely studied for its potential therapeutic applications in pain management, anxiety, and other conditions.
Wirkmechanismus
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting FAAH, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 enhances the activity of the endocannabinoid system, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to have a variety of effects on the body, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and reducing drug seeking behavior in addiction models. It has also been shown to have effects on other physiological processes, such as blood pressure and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has some limitations, including its relatively short half-life and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors with longer half-lives and fewer side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain and anxiety disorders. Finally, there is interest in the development of 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 as a potential therapeutic agent for various conditions, including pain, anxiety, and addiction.
Synthesemethoden
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 can be synthesized using a multi-step process that involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product can be purified using chromatography and other techniques.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. It has also been studied for its potential role in addiction and substance abuse.
Eigenschaften
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-5-6-16(22-3)17(12-15)23-4/h5-6,12,14H,7-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIMYISFGQJWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.